Picolinafen
Overview
Description
Picolinafen is a herbicide known for its ability to control the growth of broadleaf weeds. It is characterized by its lower solubility and volatility compared to other herbicides, and it exhibits lower toxicity to non-target insect species. Despite its use in agriculture since 2001, there are concerns regarding its environmental impact, particularly in aquatic ecosystems where it has been detected in lakes near urban areas. Studies have shown that picolinafen can induce chronic toxicity in mammals, birds, and some aquatic organisms, including zebrafish embryos, where it exerts developmental toxicity by suppressing oxidative stress and angiogenesis .
Synthesis Analysis
The synthesis of compounds related to picolinafen involves various chemical reactions. For instance, picolinamide, a derivative of picolinic acid, has been used as a traceless directing group in the cobalt-catalyzed oxidative annulation of benzylamides with alkynes. This process leads to the formation of isoquinolines through C-H/N-H bonds activation, using oxygen as a terminal oxidant . Additionally, picolinic acid itself has been employed in the synthesis of amides by reacting with N-alkylanilines, yielding a range of mono- and bis-amides. The reaction with thionyl chloride generates acid chlorides in situ, which can lead to chlorinated products under certain conditions .
Molecular Structure Analysis
The molecular structure of picolinafen and its related compounds has been studied through various methods, including X-ray crystallography. The structural characterisation of amides derived from picolinic acid reveals a general preference for cis amide geometry, where the aromatic groups are positioned cis to each other, and the pyridine nitrogen is anti to the carbonyl oxygen. This information is crucial for understanding the reactivity and potential applications of these compounds in catalysis, coordination chemistry, and molecular devices .
Chemical Reactions Analysis
Picolinic acid, closely related to picolinafen, has been shown to catalyze the chromic acid oxidation of primary and secondary alcohols. The reaction kinetics are influenced by the acidity of the solution, with the rate-limiting step changing from the formation of a termolecular complex at low acidities to its decomposition at higher acidities. The presence of a substituent in the 6 position of picolinic acid greatly reduces its catalytic activity, suggesting a specific structural requirement for the reactive chromium (VI) intermediate .
Physical and Chemical Properties Analysis
The physical and chemical properties of picolinafen and its derivatives are influenced by their molecular structure. For example, the lower solubility and volatility of picolinafen contribute to its environmental persistence and potential for bioaccumulation. The chemical reactivity, as demonstrated by picolinic acid in oxidation reactions, is dependent on factors such as acidity and temperature, which can affect the formation and stability of reaction intermediates . The synthesis methods for related compounds, such as 3-picoline, involve various catalysis reactions that are influenced by the choice of raw materials and reaction conditions .
Scientific Research Applications
Developmental Toxicity in Zebrafish Embryos
Picolinafen, a phytoene desaturase-inhibiting herbicide, has been extensively used since 2001 to control the growth of broadleaf weeds. A study by Lee et al. (2021) demonstrated that Picolinafen can cause developmental toxicity in zebrafish embryos. This was evidenced by lethality, morphological abnormalities through apoptosis, suppression of reactive oxygen species generation, and inhibited angiogenesis. Furthermore, the expression of angiogenesis-related genes flt1 and flt4 was decreased in zebrafish embryos, providing insights into the developmental toxicity of Picolinafen in vertebrates (Lee, Park, Lim, & Song, 2021).
Risk Assessment for Employees Using Picolinafen-Based Herbicide
A study conducted by Sychik et al. (2021) focused on the hygienic risk assessment for workers using Picolinafen-based herbicide. This included assessing its cumulative properties in a subacute experiment on male white rats. The study found that in field conditions, when mechanical treatments were carried out in compliance with the regulations for the drug's use, there was no excess of the hygienic standards of the active substance in the air of the working area. The total risk of dermal and inhalation exposure for the workers was at an acceptable level. However, the study noted that at a high dose, there were significant effects on the liver and blood indices in rats (Sychik et al., 2021).
Cross-Resistance to Diflufenican and Picolinafen in Oriental Mustard
Dang et al. (2018) investigated the resistance of oriental mustard to diflufenican and its cross-resistance to Picolinafen, as both target phytoene desaturase (PDS). They found that an oriental mustard population exhibited significant resistance to both herbicides, attributed to mutations in the PDS gene. The research suggested that resistance to these herbicides is likely dominant and encoded on the nuclear genome. This study provides important insights into the resistance mechanisms in plants against herbicides like Picolinafen (Dang, Malone, Gill, & Preston, 2018).
Evaluation of Confirmatory Data for Picolinafen
An evaluation conducted by Anastassiadou et al. (2018) reviewed confirmatory data for Picolinafen regarding its residue levels in various agricultural products and animal origin products. The study, commissioned by BASF Agro B.V., focused on new validated analytical methods for enforcing residue limits in different commodities and ruminant matrices. It concluded that the new information might require a revision of the existing maximum residue levels for certain products, with no consumer intake concerns identified (Anastassiadou et al., 2018).
Safety And Hazards
Future Directions
Picolinafen is currently registered in several countries in Europe and its registration is in progress for Austria . It is marketed in Europe by BASF mostly as a mixture with pendimethalin but is also sold as a single active substance product . The future directions of Picolinafen are not explicitly mentioned in the search results.
properties
IUPAC Name |
N-(4-fluorophenyl)-6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F4N2O2/c20-13-7-9-14(10-8-13)24-18(26)16-5-2-6-17(25-16)27-15-4-1-3-12(11-15)19(21,22)23/h1-11H,(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKFPEBMTGKLKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=CC(=N2)C(=O)NC3=CC=C(C=C3)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044339 | |
Record name | Picolinafen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Picolinafen | |
CAS RN |
137641-05-5 | |
Record name | Picolinafen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137641-05-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Picolinafen [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137641055 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Picolinafen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Pyridinecarboxamide, N-(4-fluorophenyl)-6-[3-(trifluoromethyl)phenoxy] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.657 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 137641-05-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PICOLINAFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJE2EX3SNN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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